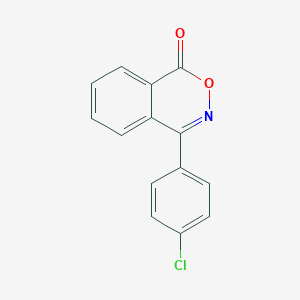
2,4-dichloro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-phenylbenzamide, also known as dichlobenil, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1960s and has since been a popular choice due to its effectiveness and low toxicity.
作用機序
Dichlobenil works by inhibiting the growth of weeds through the disruption of cell wall synthesis. It targets the cellulose and hemicellulose components of the cell wall, which are essential for cell growth and division. By inhibiting these processes, 2,4-dichloro-N-phenylbenzamide effectively stops the growth of weeds.
生化学的および生理学的効果
While 2,4-dichloro-N-phenylbenzamide is effective at controlling weed growth, it can also have negative effects on non-target organisms. Studies have shown that 2,4-dichloro-N-phenylbenzamide can be toxic to aquatic organisms such as fish and invertebrates. It can also have negative effects on soil microorganisms, which can impact soil health and fertility.
実験室実験の利点と制限
Dichlobenil has several advantages for lab experiments, including its low toxicity and high effectiveness at controlling weed growth. However, it can also be difficult to work with due to its low solubility in water and organic solvents. In addition, it can be expensive to obtain pure 2,4-dichloro-N-phenylbenzamide for use in experiments.
将来の方向性
There are several potential future directions for research on 2,4-dichloro-N-phenylbenzamide. One area of interest is the development of more effective and environmentally friendly herbicides that can replace 2,4-dichloro-N-phenylbenzamide and other synthetic herbicides. Another area of interest is the use of 2,4-dichloro-N-phenylbenzamide in materials science, particularly in the development of biodegradable plastics.
Conclusion
In conclusion, 2,4-dichloro-N-phenylbenzamide is a widely used herbicide that has been extensively studied for its effectiveness and potential applications in other fields. While it has several advantages for lab experiments, it can also have negative effects on non-target organisms and can be difficult to work with. Future research on 2,4-dichloro-N-phenylbenzamide will likely focus on the development of more effective and environmentally friendly herbicides and the use of 2,4-dichloro-N-phenylbenzamide in materials science.
合成法
Dichlobenil can be synthesized through a reaction between 2,4-dichloronitrobenzene and aniline in the presence of a reducing agent such as iron powder or tin. The reaction is typically carried out in an organic solvent such as ethanol or acetone. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N-phenylbenzamide.
科学的研究の応用
Dichlobenil has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control the growth of weeds in crops such as corn, soybeans, and cotton. In addition to its use as a herbicide, 2,4-dichloro-N-phenylbenzamide has also been studied for its potential applications in other fields such as medicine and materials science.
特性
CAS番号 |
6043-39-6 |
|---|---|
製品名 |
2,4-dichloro-N-phenylbenzamide |
分子式 |
C13H9Cl2NO |
分子量 |
266.12 g/mol |
IUPAC名 |
2,4-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChIキー |
XMFGGNMHIVSTGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
6043-39-6 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




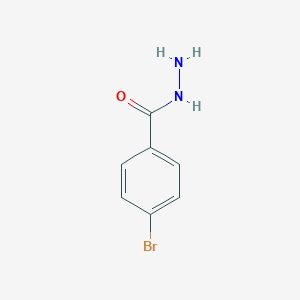
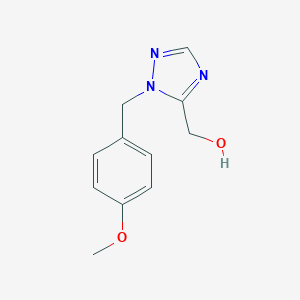

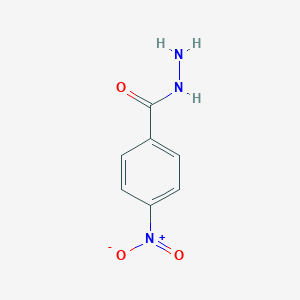



![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
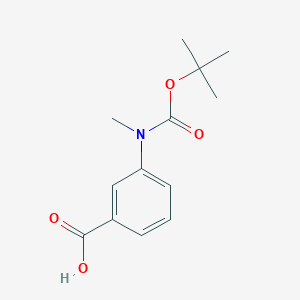
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

